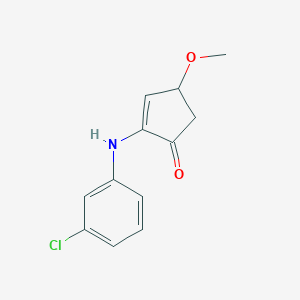
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-, also known as CMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CMA is a cyclic ketone with a chlorine-substituted aniline group attached to the cyclopentenone ring. This compound has been shown to have various biological activities and has potential applications in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is not fully understood. However, studies have shown that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). These enzymes and proteins are involved in various biological processes, including inflammation, cancer, and epigenetic regulation.
Efectos Bioquímicos Y Fisiológicos
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to have various biochemical and physiological effects. It can inhibit the production of prostaglandins, which are involved in inflammation. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to modulate gene expression by inhibiting HDACs and DNMTs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in lab experiments is its unique chemical structure, which allows for the study of various biological processes. However, one limitation is that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-. One area of research is the development of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- derivatives with improved pharmacological properties. Another direction is the investigation of the role of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in epigenetic regulation and its potential use in epigenetic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in drug discovery and development.
In conclusion, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has potential applications in drug discovery and development, and has been shown to have various biological activities. Further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in the field of medicine.
Métodos De Síntesis
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be synthesized using a multi-step process starting from 2-cyclopentenone. The first step involves the reaction of 2-cyclopentenone with 3-chloroaniline in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the intermediate compound, which is then treated with methoxyamine hydrochloride to yield the final product, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-.
Aplicaciones Científicas De Investigación
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been extensively studied for its potential use in drug discovery and development. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has also been used as a chemical probe to investigate the biological functions of various proteins and enzymes.
Propiedades
IUPAC Name |
2-(3-chloroanilino)-4-methoxycyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-16-10-6-11(12(15)7-10)14-9-4-2-3-8(13)5-9/h2-6,10,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFZPPSYYJZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C(=C1)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
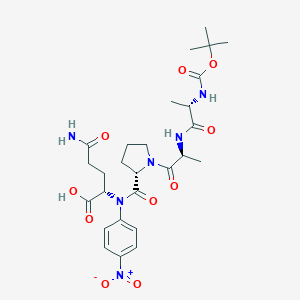
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
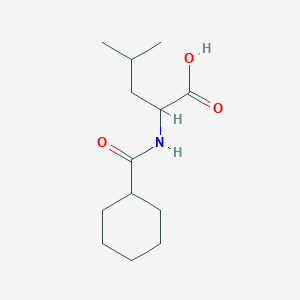
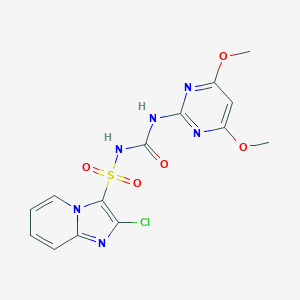
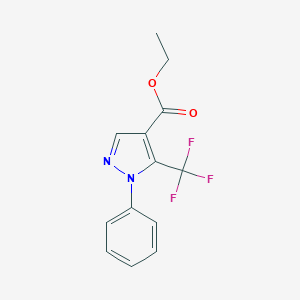
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
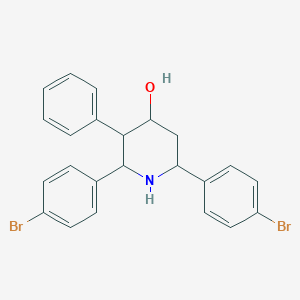
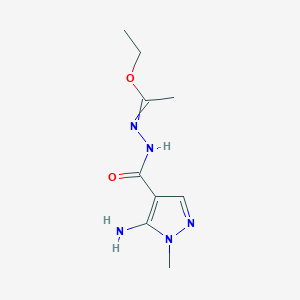
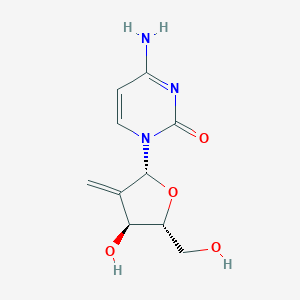
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)